(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups attached to the biphenyl structure and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and phenylboronic acids are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy groups and the biphenyl structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the methoxy groups and the methanol group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[4-(3,5-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-11(10-16)4-6-12/h3-9,16H,10H2,1-2H3 |
InChI Key |
MFCJXKHOUNKRHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)CO)OC |
Origin of Product |
United States |
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